N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Description

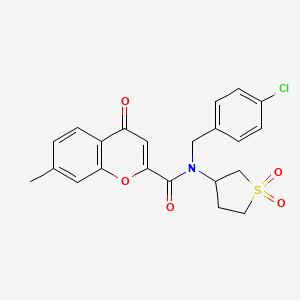

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a chromene core (4-oxo-4H-chromene) substituted at the 2-position with a carboxamide group. The carboxamide nitrogen atoms are further functionalized with a 4-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

Molecular Formula |

C22H20ClNO5S |

|---|---|

Molecular Weight |

445.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C22H20ClNO5S/c1-14-2-7-18-19(25)11-21(29-20(18)10-14)22(26)24(17-8-9-30(27,28)13-17)12-15-3-5-16(23)6-4-15/h2-7,10-11,17H,8-9,12-13H2,1H3 |

InChI Key |

ZYPKZLNSPKRHGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use a combination of organic synthesis techniques to assemble complex molecules like this one.

- Industrial production methods would likely involve multi-step processes, including protecting group strategies, cyclization reactions, and amide bond formation.

Chemical Reactions Analysis

Reactivity: Given its diverse functional groups, this compound could undergo various reactions

Common Reagents and Conditions:

Major Products: These would depend on the specific reaction conditions and starting materials.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibit significant antimicrobial activity. Notably:

- Inhibition of Enzymes : The compound has been studied for its potential to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can have therapeutic implications for conditions such as gout and other inflammatory diseases .

Molecular Docking Studies

Molecular docking studies suggest that this compound may effectively bind to the active site of xanthine oxidase. The structural features complement the enzyme's active site, indicating its potential as a selective inhibitor.

Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of related compounds against various pathogens. The results indicated:

| Pathogen Type | Compound Activity (IZ range) | Reference Drug Activity |

|---|---|---|

| Gram-positive Bacteria | 22–26 mm | Ampicillin (24–28 mm) |

| Gram-negative Bacteria | 15–21 mm | Gentamycin (17–30 mm) |

| Fungi | 16–20 mm | Ketoconazole (16–20 mm) |

The presence of electron-withdrawing and donating substituents significantly enhanced the antimicrobial behavior of these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in substituents can lead to variations in biological activity. For instance, the introduction of hydrophobic groups can enhance potency against specific bacterial strains.

Mechanism of Action

- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. understanding its interactions with cellular targets (e.g., proteins, DNA) would be crucial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A structurally related compound, 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 169, from ), shares the 4-chlorobenzyl and coumarin core but differs in key substituents:

- Position 2 vs. 3 carboxamide : The target compound’s carboxamide is at position 2, while Compound 169’s is at position 3.

- Heterocyclic moieties : The target compound features a 1,1-dioxidotetrahydrothiophen-3-yl group, whereas Compound 169 incorporates a triazole ring and a 4-fluorophenethyl chain.

These structural variations likely impact molecular interactions. For instance:

- The sulfone group in the target compound may enhance solubility compared to the triazole in Compound 169 .

- The 4-fluorophenethyl group in Compound 169 could confer distinct lipophilicity or receptor-binding profiles.

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, coumarin derivatives with 4-chlorobenzyl groups often exhibit enhanced binding to hydrophobic pockets in enzymes or receptors. In contrast, triazole-containing analogues (e.g., Compound 169) are frequently associated with antimicrobial properties due to metal ion coordination capabilities .

Physicochemical Properties

A comparative analysis of key parameters is hypothesized below:

Research Findings and Methodological Considerations

Crystallographic Analysis

Structural elucidation of such compounds often relies on tools like SHELXL (for small-molecule refinement) and the WinGX suite (for crystallographic data processing) .

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a diverse array of functional groups, including a chlorobenzyl moiety and a tetrahydrothiophen unit. These features contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 392.89 g/mol |

| CAS Number | 620557-06-4 |

| Functional Groups | Chlorobenzyl, Thiophen |

| Structural Features | Chromene backbone |

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as xanthine oxidase, which is crucial in purine metabolism. This inhibition has therapeutic implications for conditions like gout and other inflammatory diseases. Molecular docking studies suggest that this compound may effectively bind to xanthine oxidase due to its structural compatibility with the enzyme's active site.

Antioxidant Properties

Studies have shown that compounds with chromene structures often exhibit antioxidant activity. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

The tetrahydrothiophen moiety is associated with anti-inflammatory properties. In vitro studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways .

Cytotoxicity

Preliminary evaluations of cytotoxicity against various cancer cell lines have indicated that the compound may possess selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Xanthine Oxidase Inhibition : A study reported that structurally similar compounds exhibited significant inhibition of xanthine oxidase, suggesting potential applications in managing hyperuricemia and gout.

- Evaluation of Antioxidant Activity : A comparative analysis demonstrated that derivatives of chromene showed varying degrees of antioxidant activity, with some exhibiting IC50 values as low as 2.07 μM, indicating strong potential for therapeutic use .

- Cytotoxicity Assessment : Research evaluated the cytotoxic effects of related chromene derivatives against MCF-7 breast cancer cells, revealing promising results that warrant further investigation into their mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.